A Technical Guide to the Physicochemical Properties of 2-Aminoquinazoline-4-carboxylic Acid
A Technical Guide to the Physicochemical Properties of 2-Aminoquinazoline-4-carboxylic Acid
Abstract
2-Aminoquinazoline-4-carboxylic acid is a heterocyclic organic compound featuring a quinazoline core, which is a prominent scaffold in medicinal chemistry. Derivatives of this structure have been investigated for a range of therapeutic applications, including oncology and infectious diseases.[1][2] A thorough understanding of the molecule's fundamental physicochemical properties is a critical prerequisite for its successful application in drug discovery, enabling researchers to predict its pharmacokinetic behavior, formulate it effectively, and design robust synthetic routes. This guide provides a comprehensive analysis of the key physicochemical parameters of 2-Aminoquinazoline-4-carboxylic acid, offers detailed protocols for their experimental determination, and discusses the implications for research and development. Due to the limited availability of experimental data for this specific compound, this guide incorporates high-quality predicted data to provide a foundational dataset for researchers.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 2-Aminoquinazoline-4-carboxylic acid is defined by the fusion of a pyrimidine ring with a benzene ring, substituted with an amino group at position 2 and a carboxylic acid at position 4.
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IUPAC Name: 2-Aminoquinazoline-4-carboxylic acid
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CAS Number: 100246-10-4[3]
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Molecular Formula: C₉H₇N₃O₂
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Molecular Weight: 189.17 g/mol
Molecular Structure:
Caption: Chemical structure of 2-Aminoquinazoline-4-carboxylic acid.
Core Physicochemical Properties
The interplay of a molecule's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a basic amino group and an acidic carboxylic acid group suggests that 2-Aminoquinazoline-4-carboxylic acid will exhibit zwitterionic character, making properties like pKa and solubility highly pH-dependent.
The following table summarizes key physicochemical data. As experimental values are not publicly available, these have been generated using validated computational models.
| Property | Predicted Value | Method/Source | Implication in Drug Development |
| pKa (Acidic) | 3.19 ± 0.10 | Chemicalize[4] | Governs the ionization state of the carboxylic acid; crucial for solubility and receptor interaction. |
| pKa (Basic) | 4.31 ± 0.14 | Chemicalize[4] | Governs the protonation state of the 2-amino group; affects solubility and formulation. |
| LogP | 0.96 ± 0.36 | Chemicalize[4] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | pH 3: 0.23 g/LpH 7: 1.05 g/L | Chemicalize[4] | Demonstrates pH-dependent solubility, with higher solubility expected at physiological pH where the molecule is more likely to be in its ionized form. |
| Melting Point | >300 °C | Based on analogs[5] | High melting point suggests a stable crystalline lattice, which can impact dissolution rates. |
| Appearance | White to off-white solid | Based on analogs[6] | Basic physical characteristic for material handling and identification. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The expected spectral characteristics for 2-Aminoquinazoline-4-carboxylic acid are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons (4H): Multiple signals expected in the deshielded region of ~7.5-8.5 ppm, corresponding to the protons on the benzene portion of the quinazoline ring.
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Amino Protons (2H): A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, likely appearing around 5.0-7.0 ppm.
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Carboxylic Acid Proton (1H): A highly deshielded, broad singlet appearing far downfield, typically >12 ppm.[7]
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¹³C NMR:
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Carboxyl Carbon (C=O): Expected in the range of 165-175 ppm.[7]
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Aromatic & Heterocyclic Carbons: Multiple signals between ~115-160 ppm. The carbon at position 2 (C2), attached to two nitrogen atoms, would likely be one of the more deshielded carbons in this region.
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Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxyl group.[7]
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N-H Stretch (Amino Group): Two distinct, medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹. Conjugation with the ring system may shift this to a slightly lower wavenumber.
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C=N & C=C Stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region, corresponding to the quinazoline ring system.
Experimental Methodologies & Workflows
To facilitate the experimental validation of the predicted properties, this section provides standardized, self-validating protocols for key physicochemical measurements.
Diagram: General Workflow for Physicochemical & Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch of 2-Aminoquinazoline-4-carboxylic acid.
Caption: Logical workflow for the characterization of 2-Aminoquinazoline-4-carboxylic acid.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It ensures that the solvent is fully saturated with the compound over a sufficient period, providing a reliable measure of its intrinsic solubility under specific pH and temperature conditions.
Methodology:
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Preparation: Prepare a series of buffered aqueous solutions at various pH points (e.g., pH 2.0, 5.0, 7.4, and 9.0).
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Addition of Compound: Add an excess amount of 2-Aminoquinazoline-4-carboxylic acid to a known volume of each buffered solution in a sealed glass vial. The excess solid should be clearly visible.
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Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.
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Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
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Sampling & Analysis: Carefully withdraw an aliquot from the supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.
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Validation: The presence of remaining solid material in the vial at the end of the experiment validates that saturation was achieved.
Protocol 2: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant (acid or base). The inflection points in the resulting titration curve correspond to the pKa values, where the concentrations of the protonated and deprotonated species of an ionizable group are equal. This method is robust and provides direct thermodynamic data.
Methodology:
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Sample Preparation: Accurately weigh and dissolve a sample of 2-Aminoquinazoline-4-carboxylic acid in a co-solvent system (e.g., water with a small percentage of methanol or DMSO to ensure initial solubility).
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Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition has stabilized. This will determine the pKa of the carboxylic acid group.
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Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the protonated amino group.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoint of the buffer regions (the flattest parts of the curve) or by calculating the first derivative of the curve, where the peaks correspond to the equivalence points.
Stability and Reactivity Profile
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pH Stability: The compound is expected to be most stable around its isoelectric point. At highly acidic or basic pH, the carboxylic acid and amino groups will be fully ionized, which may increase solubility but could also make the compound susceptible to hydrolytic degradation under harsh conditions.
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Reactivity:
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The carboxylic acid group can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (with amines using coupling reagents).
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The 2-amino group is a nucleophile and can be acylated, alkylated, or used in coupling reactions to build more complex derivatives.[2][8][9]
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The quinazoline ring is generally stable but can be susceptible to nucleophilic aromatic substitution, particularly if activated by other functional groups.
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Conclusion
2-Aminoquinazoline-4-carboxylic acid is a molecule of significant interest for drug discovery, possessing both acidic and basic functional groups that dictate its physicochemical behavior. This guide establishes its core identity and provides a foundational dataset of predicted properties, including pKa, LogP, and solubility, which are critical for designing and interpreting early-stage experiments. The provided spectroscopic predictions and detailed experimental protocols offer researchers a clear path forward for empirical validation. A comprehensive grasp of these fundamental characteristics is indispensable for any scientist aiming to unlock the therapeutic potential of this versatile chemical scaffold.
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